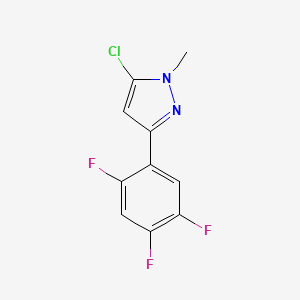
5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a methyl group, and a trifluorophenyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst selection, is crucial to achieve high efficiency and scalability.
化学反应分析
Types of Reactions
5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluorophenyl group can enhance its binding affinity and selectivity for certain targets, influencing its overall pharmacological profile.
相似化合物的比较
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: A pyrazole derivative with anti-inflammatory properties.
3,5-Dimethyl-1-phenylpyrazole: Known for its use in the synthesis of various pharmaceuticals.
4-Chloro-3,5-dimethyl-1-phenylpyrazole: Another chloro-substituted pyrazole with potential biological activity.
Uniqueness
5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable scaffold for further research and development.
属性
分子式 |
C10H6ClF3N2 |
|---|---|
分子量 |
246.61 g/mol |
IUPAC 名称 |
5-chloro-1-methyl-3-(2,4,5-trifluorophenyl)pyrazole |
InChI |
InChI=1S/C10H6ClF3N2/c1-16-10(11)4-9(15-16)5-2-7(13)8(14)3-6(5)12/h2-4H,1H3 |
InChI 键 |
NXFZIQQNPCPLNW-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=N1)C2=CC(=C(C=C2F)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


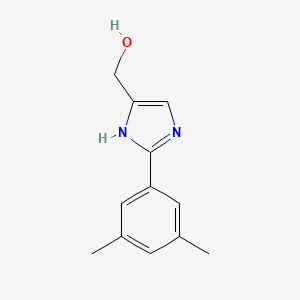
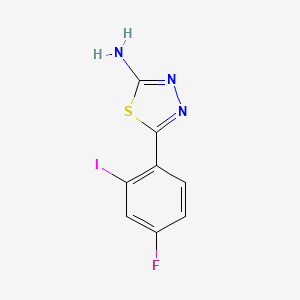
![1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone](/img/structure/B13693355.png)
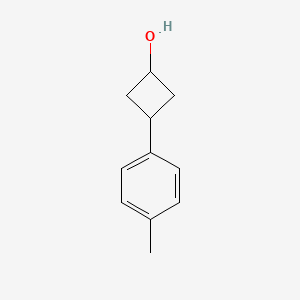

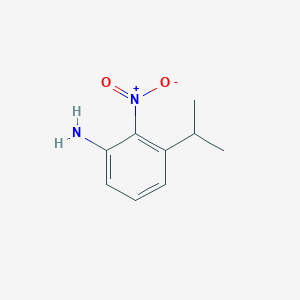
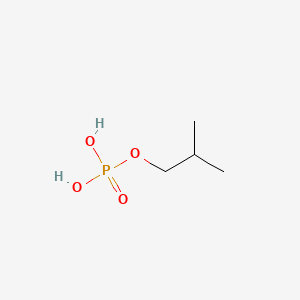
![5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13693396.png)

![3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13693411.png)
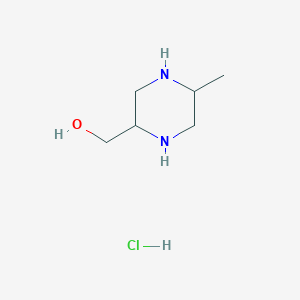
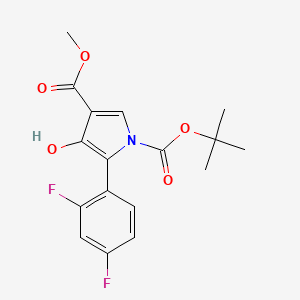
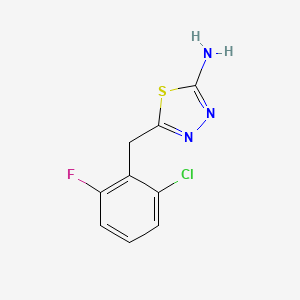
![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)
